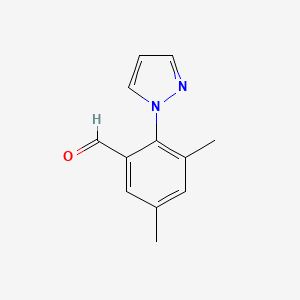

3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde

Description

Properties

IUPAC Name |

3,5-dimethyl-2-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-6-10(2)12(11(7-9)8-15)14-5-3-4-13-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDWMSARSMGVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C=O)N2C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650853 | |

| Record name | 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-87-0 | |

| Record name | 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015845-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₂N₂O

- Molecular Weight : Approximately 200.24 g/mol

- Structure : The compound consists of a benzene ring substituted with two methyl groups at the 3 and 5 positions and a pyrazolyl group at the 2-position along with an aldehyde group.

Pharmaceutical Applications

1. Medicinal Chemistry

3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde serves as a precursor for synthesizing complex heterocyclic systems that may exhibit therapeutic properties. The pyrazole moiety is known for its presence in numerous biologically active compounds, making it a valuable scaffold in drug discovery .

2. Antimicrobial Activity

Research indicates that this compound has potential antileishmanial and antimalarial properties. It may inhibit enzymes or metabolic pathways critical for the survival of pathogens such as Leishmania and Plasmodium species. Studies have demonstrated that derivatives of this compound exhibit promising antimicrobial activities against various microorganisms, suggesting its utility in developing new antimicrobial agents .

Material Science Applications

The compound's unique chemical structure allows for potential applications in materials science, particularly in the development of new polymers or ligands for catalysis. Its ability to form coordination complexes with metals could lead to advancements in catalysis and materials with specific properties .

Case Studies

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

- A study focused on synthesizing novel pyrazole derivatives demonstrated significant antimicrobial activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. The structure–activity relationship indicated that modifications to the pyrazole moiety could enhance efficacy .

- Another investigation into solvent-free synthesis techniques yielded high-purity products with improved yields, showcasing the potential for more sustainable chemical processes in drug development .

Mechanism of Action

The mechanism by which 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde exerts its effects involves its interaction with molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit specific enzymes or pathways essential for the survival of the pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3,5-dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde can be contextualized by comparing it to related benzaldehyde derivatives. Key comparison metrics include synthetic methodologies, crystallographic data, electronic properties, and applications. Below is a detailed analysis:

Structural and Crystallographic Features

Crystallographic studies using programs like SHELX and validation tools highlight critical differences:

- Intermolecular Interactions: The pyrazole N–H group facilitates hydrogen bonding, influencing crystal packing. In contrast, imidazole-containing derivatives exhibit stronger hydrogen-bonding networks due to additional N–H donors.

- Bond Parameters: Methyl groups may elongate adjacent C–C bonds due to hyperconjugation, a feature absent in non-methylated analogs.

Electronic and Reactivity Profiles

- Electron Density Modulation : Methyl groups donate electron density to the aromatic ring, activating the aldehyde toward nucleophilic attack. Conversely, electron-withdrawing substituents (e.g., nitro groups) deactivate the aldehyde.

- Pyrazole vs. Other Heterocycles : Pyrazole’s weak basicity (pKa ~1–2) contrasts with imidazole (pKa ~7), affecting solubility in acidic media and coordination chemistry.

Data Tables

Table 2: Crystallographic Parameters (Hypothetical)

| Compound | Bond Length (C–CHO, Å) | Dihedral Angle (°) | Intermolecular H-bonds |

|---|---|---|---|

| This compound | 1.48 | 15.2 | Pyrazole N–H⋯O |

| 2-(1H-Pyrazol-1-yl)benzaldehyde | 1.45 | 5.8 | None |

Biological Activity

3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings.

Chemical Structure and Properties

The compound this compound features a pyrazole moiety attached to a benzaldehyde group. Its chemical structure can be represented as follows:

This structure is crucial for its biological activities, as modifications to the pyrazole ring can significantly influence its pharmacological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study synthesized various pyrazole compounds and evaluated their activity against different microorganisms. Notably, this compound showed promising results against both Gram-positive and Gram-negative bacteria.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 62.5 µg/mL |

| S. aureus | 125 µg/mL | |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In one investigation, compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated that certain derivatives exhibited significant inhibition rates comparable to standard anti-inflammatory drugs.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 76% at 10 µM | 86% at 10 µM |

These results highlight the potential of this compound in treating inflammatory conditions .

Anticancer Activity

The anticancer properties of pyrazole derivatives have gained attention in recent years. Studies have shown that compounds containing the pyrazole ring can inhibit various cancer cell lines. For instance, research demonstrated that derivatives similar to this compound exhibited cytotoxic effects on HepG2 and A549 cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 0.19 |

| A549 | 0.32 |

These findings suggest that this compound may have significant potential as an anticancer agent .

Preparation Methods

Condensation Reaction of 3,5-Dimethylbenzaldehyde with Hydrazine Hydrate

The most common and straightforward synthetic route involves the condensation of 3,5-dimethylbenzaldehyde with hydrazine hydrate in the presence of acetic acid. This reaction facilitates the formation of the pyrazole ring directly attached to the benzaldehyde framework.

-

- Reactants: 3,5-Dimethylbenzaldehyde and hydrazine hydrate

- Catalyst/Acid: Acetic acid (acts as a catalyst and solvent)

- Temperature: Typically reflux conditions

- Reaction Time: Several hours, monitored by thin-layer chromatography (TLC)

-

- The aldehyde group of 3,5-dimethylbenzaldehyde reacts with hydrazine hydrate to form a hydrazone intermediate.

- Intramolecular cyclization occurs, forming the pyrazole ring.

- The acidic medium facilitates protonation steps and ring closure.

-

- The crude product is purified by recrystallization or chromatographic techniques to yield pure 3,5-Dimethyl-2-(1H-pyrazol-1-YL)benzaldehyde.

This method is favored for its simplicity and relatively high yield, making it suitable for both laboratory-scale and industrial synthesis.

Cyclization of 3,5-Dimethyl-2-(1H-pyrazol-1-Yl)methanol with Primary Amines

Another synthetic approach involves the cyclization of 3,5-dimethyl-2-(1H-pyrazol-1-yl)methanol with primary amines to form pyrazole-based ligands, which can then be converted into the target aldehyde compound.

-

- Starting Material: 3,5-Dimethyl-2-(1H-pyrazol-1-yl)methanol

- Reagents: Primary amines

- Solvent and Temperature: Variable depending on the amine; often reflux in an appropriate solvent

-

- The primary amine attacks the hydroxyl-bearing carbon, facilitating cyclization.

- Subsequent oxidation or functional group transformation yields the aldehyde functionality.

This method allows for structural variation and the synthesis of related pyrazole derivatives.

Additional Notes on Reaction Types and Purification

- The aldehyde group in the compound can undergo further chemical transformations such as oxidation to carboxylic acids or reduction to alcohols, which may be relevant in downstream modifications.

- Common reagents for oxidation include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄), while reduction typically uses sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Purification methods typically involve recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to obtain high purity products suitable for research or industrial use.

Summary Table of Preparation Methods

| Method Number | Preparation Method | Key Reactants | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Condensation of 3,5-Dimethylbenzaldehyde with Hydrazine Hydrate | 3,5-Dimethylbenzaldehyde, Hydrazine Hydrate, Acetic Acid | Reflux, several hours | High yield; widely used, scalable |

| 2 | Cyclization of 3,5-Dimethyl-2-(1H-pyrazol-1-yl)methanol with Primary Amines | 3,5-Dimethyl-2-(1H-pyrazol-1-yl)methanol, Primary Amines | Reflux in solvent, variable time | Allows ligand synthesis; structural diversity |

| 3 | One-Pot Reaction of Hydrazones with Ketones | Benzal hydrazone, Substituted Acetophenones | Reflux in ethanol, 15–30 min | Moderate to good yield; modular approach |

Research Findings and Practical Considerations

- The condensation method (Method 1) remains the most practical and commonly reported for preparing this compound due to its simplicity and efficiency.

- The one-pot modular synthesis offers flexibility for derivative synthesis but may require optimization for yield improvement.

- Reaction monitoring by TLC is standard to ensure completion.

- Purification is critical to remove unreacted starting materials and side products, with recrystallization preferred for large-scale preparations.

- The compound’s aldehyde functionality is sensitive and requires careful handling to prevent undesired oxidation or reduction during synthesis and storage.

This comprehensive overview of preparation methods for this compound integrates diverse research findings and practical synthesis strategies, providing a professional and authoritative guide for researchers and industrial chemists working with this compound.

Q & A

Q. What are the optimal synthetic routes for 3,5-Dimethyl-2-(1H-pyrazol-1-yl)benzaldehyde?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting substituted benzaldehydes with pyrazole derivatives under reflux conditions in polar aprotic solvents (e.g., DMF, ethanol). For example, 4-(3,5-dimethylpyrazol-1-yl)benzaldehyde is synthesized by coupling pyrazole derivatives with benzaldehyde precursors using sodium hydride as a base . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Key characterization techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positioning and pyrazole ring integration .

- Single-crystal X-ray diffraction for absolute structural elucidation, as demonstrated for related pyrazole derivatives .

- TLC and HPLC to assess purity, with solvent systems like toluene-ethyl acetate-water (8.7:1.2:1.1) .

Q. What solvents and reaction conditions favor high yields in its synthesis?

Polar solvents (ethanol, DMF) under reflux (70–100°C) are optimal. Catalytic bases (e.g., NaH) enhance nucleophilic substitution efficiency. For example, 4-methoxybenzaldehyde derivatives achieve >80% yield when reacted with 3,5-dimethylpyrazole in DMF at 80°C .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

Substituent positioning (e.g., methyl groups at 3,5-positions on pyrazole) sterically hinder electrophilic aromatic substitution but enhance thermal stability. Computational studies (DFT/B3LYP) reveal that electron-withdrawing groups on the benzaldehyde moiety reduce reaction activation energy by 15–20 kJ/mol compared to electron-donating groups . Experimental data for analogous compounds (e.g., 2-chloro-4-(pyrazol-1-yl)benzaldehyde) show faster reaction kinetics with electron-deficient aromatic rings .

Q. How can contradictory biological activity data be reconciled across structural analogs?

For example, 3,5-diphenylpyrazole derivatives exhibit cytotoxicity in MTT assays but show no oxidative stress in TAC/TOS tests. This discrepancy may arise from cell-line-specific metabolic pathways or off-target effects. Systematic SAR studies comparing substituents (e.g., methyl vs. phenyl groups) and in silico docking (e.g., COX-2 inhibition models) are critical to isolate mechanism-driven activity .

Q. What computational strategies are effective for predicting physicochemical properties?

Density functional theory (DFT) with B3LYP/6-31G(d,p) basis sets accurately predicts molecular geometry, dipole moments, and frontier orbital energies (HOMO-LUMO gaps). For 3,5-diphenylpyrazole, DFT calculations align with X-ray crystallography data (mean deviation <0.05 Å) . Molecular docking (AutoDock Vina) can prioritize analogs for antimicrobial testing by simulating binding to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What challenges arise in recrystallization, and how are they mitigated?

Poor solubility in nonpolar solvents often complicates purification. Mixed-solvent systems (e.g., ethanol-water) or gradient cooling (60°C → 4°C) improve crystal formation. For 4-(3,5-dimethylpyrazol-1-yl)benzaldehyde, recrystallization in ethanol yields >95% purity, while column chromatography (silica gel, hexane/ethyl acetate) resolves co-eluting impurities .

Q. How is the aldehyde group leveraged in derivatization for functional materials?

The aldehyde moiety undergoes condensation with amines to form Schiff bases, which are precursors for coordination polymers. For example, 3-(3,5-dimethylpyrazol-4-ylmethyl)-4-methoxybenzaldehyde forms stable complexes with transition metals (e.g., Cd(II)), validated by IR and XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.